![molecular formula C6H4IN3 B6314535 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1956382-87-8](/img/structure/B6314535.png)

8-Iodo-[1,2,4]triazolo[4,3-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

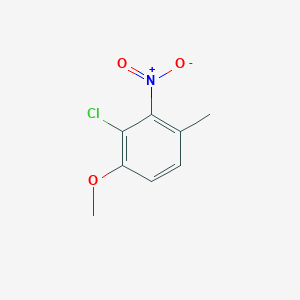

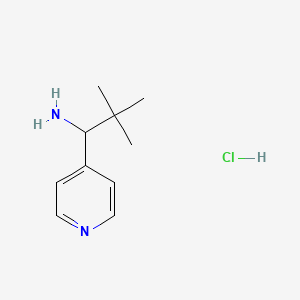

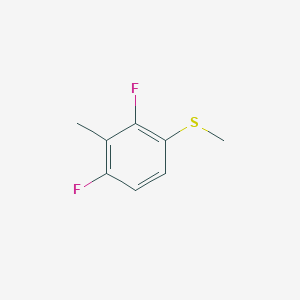

“8-Iodo-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 1956382-87-8 . It has a molecular weight of 245.02 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a mild, efficient, and operationally simple one-pot process . This process involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4IN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H . The compound’s structure has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis

The compound has been used in the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación

8-Iodo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of organic compounds, such as quinolines, thiophenes, and imidazolines. It has also been used in the development of novel drug candidates, such as the anti-cancer agent, topotecan. Additionally, this compound has been used in the synthesis of fluorescent dyes, which can be used to detect and quantify various analytes in a variety of biological samples.

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response and cellular signaling.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibition or agonism . These interactions can lead to changes in the activity of the target proteins, thereby affecting the associated biological processes.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response and cellular signaling .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have effects on immune response and cellular signaling .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine in laboratory experiments has a variety of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to synthesize. Additionally, this compound has a wide range of applications in the field of scientific research. However, one limitation is that this compound is a toxic compound and should be handled with caution. Additionally, this compound has a relatively short shelf-life and should be stored in an airtight container.

Direcciones Futuras

The potential future directions for 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine are numerous. One potential direction is the development of novel drug candidates based on this compound. Additionally, this compound could be used in the development of fluorescent dyes for the detection and quantification of various analytes in biological samples. Furthermore, this compound could be used in the synthesis of a variety of organic compounds, such as quinolines, thiophenes, and imidazolines. Finally, this compound could be used in the development of new catalysts for the synthesis of organic compounds.

Métodos De Síntesis

The synthesis of 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through a variety of methods. One method involves the reaction of pyridine with an aqueous solution of iodine in the presence of sodium hydroxide. This reaction yields a mixture of this compound, as well as other isomers. Another method involves the reaction of pyridine with iodobenzene in the presence of a base, such as potassium carbonate. This reaction yields a mixture of this compound, as well as other isomers.

Safety and Hazards

Propiedades

IUPAC Name |

8-iodo-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWINGYPWGAOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)

![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)